3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone
Overview
Description
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a propiophenone moiety
Scientific Research Applications
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound may affect various biochemical pathways. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst . .
Pharmacokinetics
Similar compounds are known to undergo various transformations in the body, such as protodeboronation and Friedel Crafts acylation followed by a Clemmensen Reduction .
Result of Action
Similar compounds have been known to cause various physiological effects, such as toxic liver damage and rhabdomyolysis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound may participate in, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .
Biochemical Analysis
Biochemical Properties
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This interaction is crucial as it can influence the stability and reactivity of the compound in biological systems. Additionally, the compound’s interaction with enzymes involved in oxidation and reduction reactions highlights its potential role in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can affect monoamine transporters, which are critical for neurotransmitter regulation . This interaction can lead to changes in cellular communication and metabolic activities.
Molecular Mechanism
At the molecular level, 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, its interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) can alter neurotransmitter reuptake and signaling . These interactions are crucial for understanding the compound’s impact on cellular functions and overall metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo various chemical transformations, affecting their activity and potency . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter regulation. At higher doses, it can lead to toxic or adverse effects, including liver damage and rhabdomyolysis . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in biomedical research.
Metabolic Pathways
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes responsible for oxidation, reduction, and conjugation reactions, primarily occurring in the liver . These interactions can influence the compound’s metabolic flux and metabolite levels, affecting its overall activity and function in biological systems.
Transport and Distribution
The transport and distribution of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. For instance, its interaction with monoamine transporters plays a crucial role in its localization and accumulation within neuronal cells . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane (DCM) or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propionic acid.
Reduction: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propanol.
Substitution: 3’-Methoxy-5’-fluoro-3-(2-methylphenyl)propiophenone.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-5-methylpyridine: Similar in structure but with a pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional trifluoromethyl group.
3-(Trifluoromethyl)benzoyl chloride: Similar aromatic structure with different functional groups.
Uniqueness
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECJUYKHRRLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644038 | |
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-88-3 | |
Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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